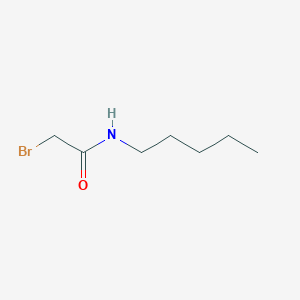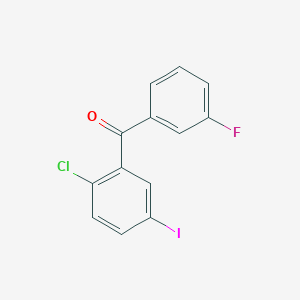
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.
Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.
Purification: Using techniques like column chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carbonyl group (C=O) can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of iodine.
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a carbonyl group.
Uniqueness
The combination of chlorine, iodine, and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C13H7ClFIO |
|---|---|
Molekulargewicht |
360.55 g/mol |
IUPAC-Name |
(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H |
InChI-Schlüssel |
GGUOCXLOYXUQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


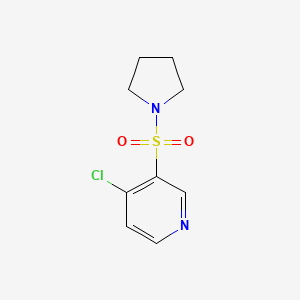

![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
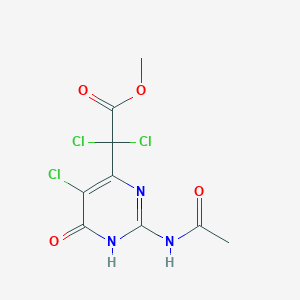
![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
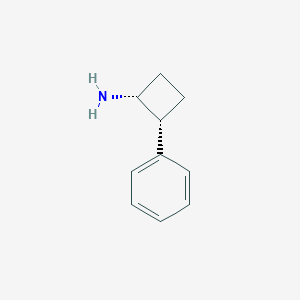
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)


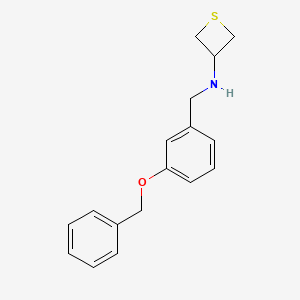
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)

